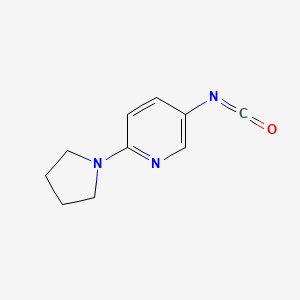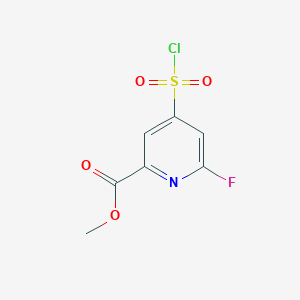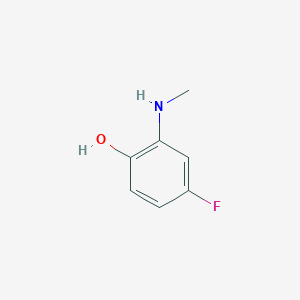![molecular formula C8H9FN2O3S B14852572 5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B14852572.png)
5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a nucleoside analogue used in combination therapy for the treatment of HIV-1 infection . The compound is characterized by its unique structure, which includes a fluorine atom and a 1,3-oxathiolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one involves several steps. One common method involves the reaction of 5-fluorocytosine with a protected form of 1,3-oxathiolane . The reaction typically requires the use of hexamethyldisilazane and ammonium sulfate as reagents . The reaction is carried out under a nitrogen atmosphere at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The final product is often purified using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield a variety of fluorine-free derivatives .
Applications De Recherche Scientifique
5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various enzymes and biological pathways.
Medicine: Primarily used as an antiviral drug for the treatment of HIV-1 and hepatitis B.
Industry: Employed in the development of new pharmaceuticals and chemical processes.
Mécanisme D'action
The compound exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase . It is phosphorylated by cellular enzymes to form the active triphosphate, which competes with natural nucleotides for incorporation into viral DNA . This results in chain termination and inhibition of viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lamivudine: Another nucleoside analogue used for HIV treatment.
Zidovudine: An older antiviral drug with a similar mechanism of action.
Tenofovir: A nucleotide analogue with broader antiviral activity.
Uniqueness
5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one is unique due to its fluorine atom and 1,3-oxathiolane ring, which contribute to its high potency and low toxicity . Its ability to inhibit both HIV-1 and hepatitis B viruses makes it a valuable drug in antiviral therapy .
Propriétés
Formule moléculaire |
C8H9FN2O3S |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H9FN2O3S/c9-5-1-10-8(13)11(2-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2/t6-,7+/m0/s1 |
Clé InChI |
AFHHNWXBLARSIO-NKWVEPMBSA-N |
SMILES isomérique |
C1[C@H](O[C@H](S1)CO)N2C=C(C=NC2=O)F |
SMILES canonique |
C1C(OC(S1)CO)N2C=C(C=NC2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


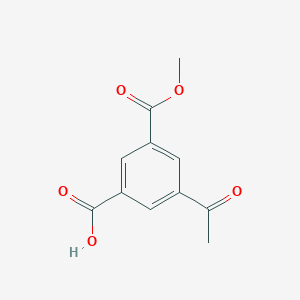
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14852496.png)
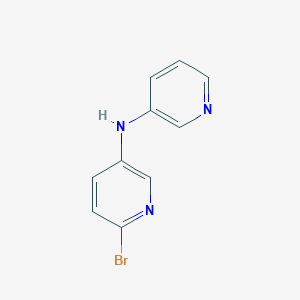
![2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14852519.png)

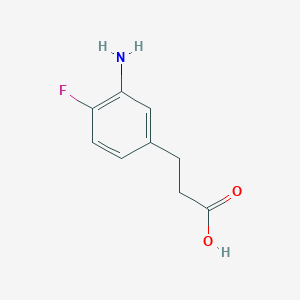
![1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone](/img/structure/B14852538.png)
![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)
![6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14852546.png)


